3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE
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Overview
Description
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 3,4-Dihydro-1H-quinolin-2-one
- 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one
- 8-Methoxy-3,4-dihydro-1H-quinolin-2-one
Uniqueness
What sets 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE apart is its unique combination of the isoquinoline core with the fluorophenyl and propanamide groups. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-5-7-17(8-6-16)20-18(22)10-12-21-11-9-14-3-1-2-4-15(14)13-21/h1-8H,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUEDYZGYQIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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